molecular formula C6H13Cl3N4 B1149168 6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride CAS No. 1203258-81-4

6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride

Cat. No.: B1149168
CAS No.: 1203258-81-4
M. Wt: 248
InChI Key:
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Description

6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride is a heterocyclic compound that features a fused ring system combining pyrrole and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride typically involves multiple steps:

    Etherification: The initial step involves the etherification of a suitable precursor to introduce the necessary functional groups.

    Hydrazonation: This step involves the formation of hydrazone intermediates through the reaction of hydrazine derivatives with carbonyl compounds.

    Cyclization: The hydrazone intermediates undergo cyclization to form the triazole ring.

    Reduction: The final step involves the reduction of the intermediate to yield the desired compound.

These steps are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another triazole derivative with similar structural features but different biological activities.

    5H-pyrrolo[2,1-c][1,2,4]triazole: Lacks the dihydro component, leading to different chemical properties and reactivity.

Uniqueness

6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c7-4-6-9-8-5-2-1-3-10(5)6;/h1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBFQIQGYWBSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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